
1-Cyanonaphthalene-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanonaphthalene-5-methanol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a naphthalene ring system with a cyano group (-CN) attached to the first carbon and a hydroxymethyl group (-CH2OH) attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanonaphthalene-5-methanol can be synthesized through several methods. One common approach involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene. The amino group is then converted to a cyano group through a Sandmeyer reaction, yielding 1-cyanonaphthalene. The final step involves the hydroxymethylation of 1-cyanonaphthalene using formaldehyde under basic conditions to produce this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyanonaphthalene-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group (-COOH) using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amino group (-NH2) using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3), thiols (e.g., RSH)
Major Products Formed:
- Oxidation of this compound yields 1-cyanonaphthalene-5-carboxylic acid.
- Reduction of the cyano group results in 1-aminonaphthalene-5-methanol.
- Substitution reactions produce various derivatives depending on the substituent introduced .
Scientific Research Applications
1-Cyanonaphthalene-5-methanol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is used in studies related to the interaction of PAHs with biological systems, including their potential mutagenic and carcinogenic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-cyanonaphthalene-5-methanol involves its interaction with various molecular targets and pathways. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity to proteins and enzymes. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with cellular components. These interactions can modulate biological processes and pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
1-Cyanonaphthalene: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Cyanonaphthalene: Similar structure but with the cyano group on the second carbon, leading to different reactivity and properties.
1-Naphthalenemethanol: Lacks the cyano group, affecting its chemical behavior and applications.
Uniqueness: 1-Cyanonaphthalene-5-methanol is unique due to the presence of both the cyano and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups allow for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-(hydroxymethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9NO/c13-7-9-3-1-6-12-10(8-14)4-2-5-11(9)12/h1-6,14H,8H2 |
InChI Key |
SMXIVXWOAGROIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)C#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



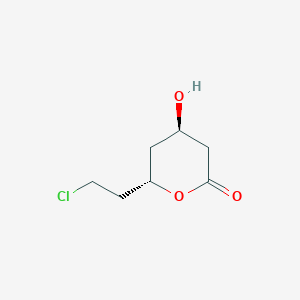
![6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912169.png)
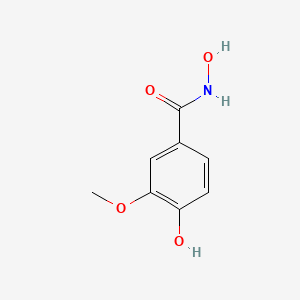
![1H-Imidazo[1,2-A]purin-9-amine](/img/structure/B11912181.png)
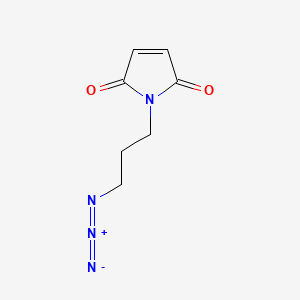
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)
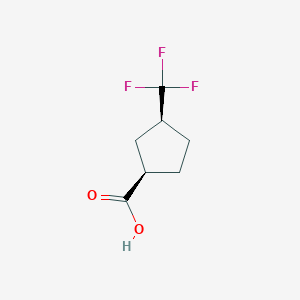



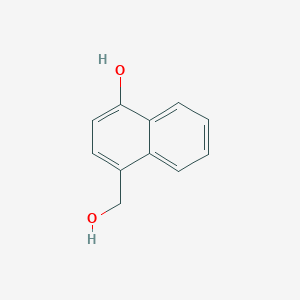

![6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912219.png)
